Dodecylphosphocholine

Vue d'ensemble

Description

La dodécylphosphocholine est un détergent zwitterionique couramment utilisé dans la recherche biochimique et biophysique. Elle est particulièrement précieuse pour sa capacité à solubiliser les protéines membranaires, ce qui en fait un outil crucial dans l'étude des structures protéiques en utilisant des techniques telles que la spectroscopie de résonance magnétique nucléaire . Le composé a une formule moléculaire de C17H38NO4P et un poids moléculaire de 351,5 g/mol .

Applications De Recherche Scientifique

Dodecylphosphocholine has a wide range of applications in scientific research:

Chemistry: Used as a detergent in the solubilization and purification of membrane proteins.

Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.

Mécanisme D'action

Target of Action

Dodecylphosphocholine (DPC) is primarily targeted towards membrane proteins . It is commonly used for membrane protein structure determination using NMR . It has also been used to generate membrane mimetic micelles and to characterize pore formation by the influenza M2 transmembrane domain within a synthetic membrane .

Mode of Action

DPC interacts with its targets, the membrane proteins, by forming micelles that mimic the natural environment of these proteins . These micelles provide a membrane-like environment that allows the proteins to maintain their native conformation and function .

Biochemical Pathways

DPC micelles have been shown to induce amyloid fibril formation by the prion protein (PrP) β-strand (PrP (110-136)) . This suggests that DPC may play a role in the biochemical pathways involved in protein folding and aggregation .

Pharmacokinetics

It is known that dpc has a critical micelle concentration (cmc) of approximately 15 mM . The CMC is a key parameter in pharmacokinetics as it can influence the bioavailability of the compound.

Result of Action

The primary result of DPC’s action is the formation of micelles that can interact with membrane proteins and influence their structure and function . For instance, DPC micelles have been shown to induce amyloid fibril formation by the prion protein (PrP) β-strand .

Action Environment

The action of DPC is influenced by environmental factors such as temperature and pH . For example, the dynamic behavior of DPC phosphocholine groups at low temperature (12 °C) corresponds to that of a phosphatidylcholine interface at high temperature (51 °C) . Additionally, the presence of other molecules, such as peptides, can affect the aggregation number of DPC micelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La dodécylphosphocholine peut être synthétisée par la réaction de l'alcool dodécylique avec le chlorure de phosphocholine. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium pour faciliter la formation de la liaison ester de la phosphocholine . Les conditions de réaction incluent souvent une plage de température de 50-70°C et un temps de réaction de plusieurs heures pour assurer une conversion complète.

Méthodes de production industrielle : Dans les milieux industriels, la production de dodécylphosphocholine peut impliquer des réacteurs à écoulement continu pour optimiser l'efficacité de la réaction et le rendement. L'utilisation de catalyseurs et de techniques de purification avancées telles que la chromatographie peut encore améliorer la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La dodécylphosphocholine subit principalement des réactions d'hydrolyse et d'oxydation. L'hydrolyse peut se produire en conditions acides ou basiques, conduisant à la rupture de la liaison ester de la phosphocholine . Les réactions d'oxydation peuvent impliquer la chaîne alkyle, conduisant à la formation de divers dérivés oxydés.

Réactifs et conditions courants:

Hydrolyse : Conditions acides ou basiques, généralement en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Principaux produits :

Hydrolyse : Alcool dodécylique et phosphocholine.

Oxydation : Dérivés oxydés de la chaîne dodécylique, tels que l'acide dodécanoïque.

4. Applications de la recherche scientifique

La dodécylphosphocholine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme détergent dans la solubilisation et la purification des protéines membranaires.

5. Mécanisme d'action

La dodécylphosphocholine exerce ses effets en interagissant avec les bicouches lipidiques et les protéines. La nature zwitterionique du composé lui permet de s'intégrer dans les membranes lipidiques, perturbant leur structure et augmentant la perméabilité . Cette propriété est particulièrement utile pour améliorer le transport paracellulaire des composés hydrophiles à travers les barrières épithéliales . La capacité du composé à former des micelles joue également un rôle crucial dans la solubilisation des protéines membranaires, facilitant leur analyse structurale .

Composés similaires:

- Tétradécylphosphocholine

- Hexadécylphosphocholine

- Octadécylphosphocholine

Comparaison : La dodécylphosphocholine est unique en raison de son équilibre optimal entre les propriétés hydrophobes et hydrophiles, ce qui la rend très efficace pour solubiliser les protéines membranaires sans les dénaturer . Comparée à ses analogues à chaîne plus longue, tels que l'hexadécylphosphocholine et l'octadécylphosphocholine, la dodécylphosphocholine offre une meilleure solubilité et une concentration micellaire critique plus faible, ce qui est avantageux pour diverses applications biochimiques .

Comparaison Avec Des Composés Similaires

- Tetradecylphosphocholine

- Hexadecylphosphocholine

- Octadecylphosphocholine

Comparison: Dodecylphosphocholine is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them . Compared to its longer-chain analogs, such as hexadecylphosphocholine and octadecylphosphocholine, this compound offers better solubility and lower critical micelle concentration, which is advantageous for various biochemical applications .

Propriétés

IUPAC Name |

dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFVMDLPTZDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952050 | |

| Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29557-51-5 | |

| Record name | Dodecylphosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029557515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYLPHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5CF6282DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

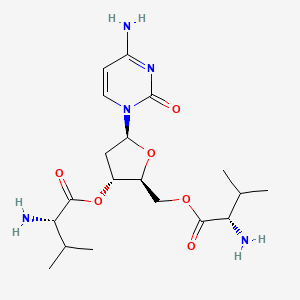

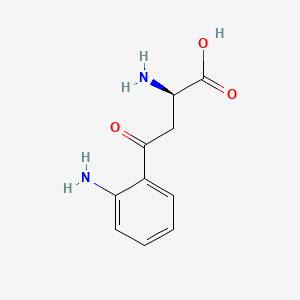

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

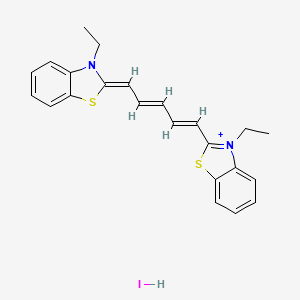

Feasible Synthetic Routes

Q1: How does Dodecylphosphocholine interact with peptides and proteins?

A1: this compound forms micelles in aqueous solutions, creating a hydrophobic environment similar to biological membranes. Amphipathic peptides and proteins can interact with these micelles in various ways, depending on their structure and properties. [, , , , , , , , , , ] These interactions often involve:

Q2: What is the molecular structure of this compound?

A2: this compound is an amphipathic molecule consisting of:

Q3: What are the molecular formula and weight of this compound?

A4:

Q4: What is the critical micelle concentration (CMC) of this compound?

A5: The CMC of this compound is approximately 1.1 mM. This means that above this concentration, DPC molecules spontaneously assemble into micelles in aqueous solutions. [, ]

Q5: How does the this compound:protein ratio affect protein structure and function?

A6: The DPC:protein ratio is crucial for maintaining the native-like structure and function of membrane proteins. High DPC concentrations can lead to protein denaturation or the formation of non-native oligomeric states. [, ] Researchers optimize this ratio based on the specific protein and experimental conditions.

Q6: Does this compound possess any catalytic properties?

A7: this compound is not known to have catalytic properties. It is primarily used as a membrane-mimicking agent in structural and functional studies of membrane proteins. [, , ]

Q7: How is this compound used in computational studies of membrane proteins?

A8: this compound is frequently employed in molecular dynamics (MD) simulations to mimic the membrane environment. These simulations provide insights into the structure, dynamics, and interactions of membrane proteins within a simulated lipid bilayer. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide](/img/structure/B1670801.png)